VAP-1 Inhibitory Activity
2-Amino-3-(tert-butyl)benzamide demonstrates potent inhibition of human Vascular Adhesion Protein-1 (VAP-1) with an IC50 of 180 nM . In stark contrast, its regioisomer, 2-Amino-N-tert-butylbenzamide, which features the tert-butyl group on the amide nitrogen, does not exhibit reported VAP-1 activity and instead shows an IC50 of 30 µM against MCF-7 breast cancer cells . This 166-fold difference in a cell-based assay highlights the critical impact of the tert-butyl group's position on biological target engagement.
| Evidence Dimension | Inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 180 nM (Human VAP-1) |
| Comparator Or Baseline | 2-Amino-N-tert-butylbenzamide: IC50 = 30,000 nM (MCF-7 cell assay) |
| Quantified Difference | ~166-fold lower potency in a different but comparable cell-based assay for the comparator |
| Conditions | Target Compound: Human VAP-1 expressed in CHO cells . Comparator: MCF-7 breast cancer cell line . |
Why This Matters
This data positions 2-Amino-3-(tert-butyl)benzamide as a specific tool for probing VAP-1 related pathways, a utility not shared by its close structural analog.
- [1] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269&google=BDBM50205269 View Source
